Erucyl erucamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

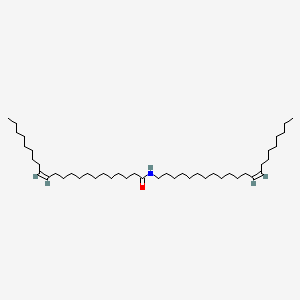

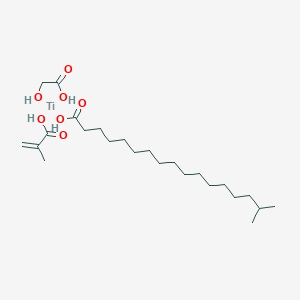

Erucyl erucamide, also known as erucamide, is a primary fatty amide derived from erucic acid. It is widely used in the plastic manufacturing industry as a slip additive due to its excellent lubricating properties. Erucamide is known for its high melting point and thermal stability, making it a valuable compound in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erucyl erucamide is typically synthesized through the ammonolysis of erucic acid. One common method involves reacting erucic acid with ammonia in the presence of a catalyst. For instance, a circulation reactor can be used where erucic acid and ammonia are introduced, and the reaction is catalyzed to produce erucamide . Another method involves the use of lipase-catalyzed synthesis, where erucic acid reacts with urea in an organic solvent medium, such as tert-butyl alcohol, to produce erucamide .

Industrial Production Methods: In industrial settings, erucamide is produced using high-pressure ammonia and erucic acid in a circulation reactor. This method offers advantages such as simple structure, recyclable ammonia, high raw material molar ratio, convenient operation, low energy consumption, and high erucamide yield .

Chemical Reactions Analysis

Types of Reactions: Erucyl erucamide undergoes various chemical reactions, including:

Ammonolysis: Reaction with ammonia to form erucamide.

Hydrogenation: Conversion of erucic acid to behenic acid, which can then be used to produce erucamide.

Common Reagents and Conditions:

Ammonia: Used in the ammonolysis reaction.

Urea: Used in lipase-catalyzed synthesis.

Catalysts: Such as Candida antarctica lipase (Novozym 435) for enzymatic reactions.

Major Products:

Erucamide: The primary product formed from the ammonolysis of erucic acid.

Behenic Acid: Formed through hydrogenation of erucic acid.

Scientific Research Applications

Erucyl erucamide has a wide range of applications in scientific research, including:

Mechanism of Action

Erucyl erucamide exerts its effects through several mechanisms:

Cholinergic Pathways: Modulates cholinergic signaling molecules associated with memory, leading to enhanced cognitive function in animal models.

Molecular Targets: Interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, and has anti-inflammatory, antioxidant, and anti-tumor properties.

Comparison with Similar Compounds

Oleamide: Another fatty acid amide used as a lubricant in the plastic industry.

Behenamide: Derived from behenic acid, used in similar applications as erucamide.

Uniqueness: Erucyl erucamide is unique due to its higher melting point and thermal stability compared to other fatty acid amides like oleamide. This makes it particularly valuable in high-temperature industrial applications .

Properties

CAS No. |

87075-61-4 |

|---|---|

Molecular Formula |

C44H85NO |

Molecular Weight |

644.2 g/mol |

IUPAC Name |

(Z)-N-[(Z)-docos-13-enyl]docos-13-enamide |

InChI |

InChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18- |

InChI Key |

ABCFHTQGKNXCHE-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)

![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)

![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)